4-[4-(3-phenylprop-2-ynoxy)but-2-ynyl]morpholine
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Overview
Description
4-[4-(3-phenylprop-2-ynoxy)but-2-ynyl]morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a phenylprop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-phenylprop-2-ynoxy)but-2-ynyl]morpholine typically involves the reaction of 3-phenylprop-2-yn-1-ol with but-2-yn-1-yl bromide in the presence of a base, followed by the addition of morpholine. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like zinc bromide (ZnBr2) or oxone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-phenylprop-2-ynoxy)but-2-ynyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2, Pd/C
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols .
Scientific Research Applications
4-[4-(3-phenylprop-2-ynoxy)but-2-ynyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 4-[4-(3-phenylprop-2-ynoxy)but-2-ynyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Diphenylprop-2-yn-1-yl)morpholine
- 4-(1-Methyl-1-phenyl-2-propynyl)morpholine
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
4-[4-(3-phenylprop-2-ynoxy)but-2-ynyl]morpholine is unique due to its specific structural features, such as the combination of a morpholine ring with a phenylprop-2-yn-1-yl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-[4-(3-phenylprop-2-ynoxy)but-2-ynyl]morpholine |
InChI |
InChI=1S/C17H19NO2/c1-2-7-17(8-3-1)9-6-14-19-13-5-4-10-18-11-15-20-16-12-18/h1-3,7-8H,10-16H2 |
InChI Key |
RTNFPIYOGMSVEC-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC#CCOCC#CC2=CC=CC=C2 |
Canonical SMILES |
C1COCCN1CC#CCOCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
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